N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide is a synthetic organic compound with significant interest in the fields of medicinal chemistry and agrochemicals. It is identified by the CAS number 957502-63-5 and has the molecular formula CHNO, indicating a complex structure that includes an acetylphenyl group and a pyrazole moiety. This compound has been classified as a malonamide derivative, which is known for its biological activities, particularly in insecticidal and acaricidal applications .
The synthesis of N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide typically involves several key steps:
This multi-step synthesis highlights the importance of optimizing reaction conditions such as temperature and choice of solvents to maximize yields.
The molecular structure of N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide can be represented by its SMILES notation: O=C(CC(n1nc(c(c1C)C)C)C)Nc1cccc(c1)C(=O)C
. The structure features:
The molecular weight is approximately 313.394 g/mol, which is significant for its pharmacokinetic properties .
N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its biological activity or tailor its properties for specific applications .
The mechanism of action for N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide primarily involves its interaction with biological targets such as enzymes or receptors involved in metabolic pathways.
Research indicates that compounds containing pyrazole moieties often exhibit inhibitory effects on certain enzymes, potentially disrupting metabolic processes in pests or pathogens. This makes them valuable in agricultural applications as insecticides or fungicides .
N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide has several scientific applications:
CAS No.: 4208-67-7
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5